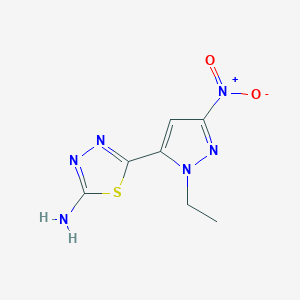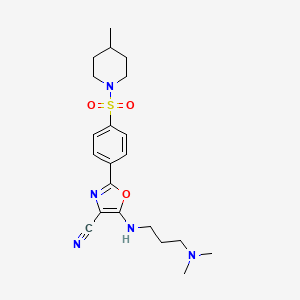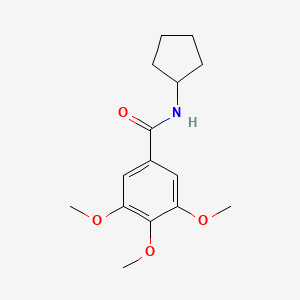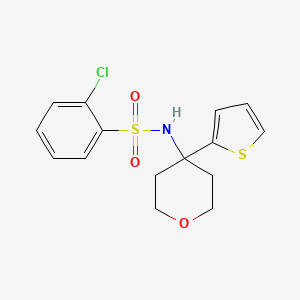
2-(2,2-Dicyanoethenylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dicyanoethenylamino)benzamide, also known as DCNEB, is a dicyanoamine compound that has been widely used in scientific research for various purposes. DCNEB is a small molecule that can be used as a ligand in coordination chemistry, and can also be used as a reagent in organic synthesis. DCNEB has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Antioxidant Activity
Benzamide compounds, including 2-(2,2-Dicyanoethenylamino)benzamide, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial properties . In vitro antibacterial activity tests have been conducted against three gram-positive bacteria and three gram-negative bacteria . The results suggest that benzamides could potentially be used in the development of new antibacterial agents .
Antimicrobial Activity
2-Aminobenzamide derivatives, which include 2-(2,2-Dicyanoethenylamino)benzamide, have been synthesized and tested for their antimicrobial activity . These compounds have shown growth inhibitory activity against different bacteria and fungi . One compound was found to exhibit excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . Their unique physicochemical properties and special reactivity features make them valuable in this field .
Industrial Applications
Amide compounds are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . Their widespread structural compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mécanisme D'action
Target of Action
Benzamide derivatives have been found to exhibit a broad range of biological activities, including anticancer and antifungal properties . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
For instance, some benzamides have been found to inhibit fungal lipid-transfer proteins , while others have shown anticancer activity through multiple enzyme targets .
Biochemical Pathways
For instance, in the context of anticancer activity, benzamides may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, in the context of anticancer activity, benzamides may induce apoptosis or inhibit cell proliferation .
Propriétés
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8(6-13)7-15-10-4-2-1-3-9(10)11(14)16/h1-4,7,15H,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJLELUSFNKMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dicyanoethenylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)




![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)

![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)

![3-Chloro-4-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2412104.png)
![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
